1-(2,5-Dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
1-(2,5-Dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a polycyclic heterocyclic compound featuring a chromeno-pyrrole-dione core. Its structure includes three methoxy groups (at positions 2, 5, and 6 of the aryl rings) and a 2-(dimethylamino)ethyl side chain. The compound is synthesized via a multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate, aryl aldehydes (e.g., 2,5-dimethoxybenzaldehyde), and primary amines (e.g., 2-(dimethylamino)ethylamine) under mild conditions, achieving yields comparable to related derivatives (43–86%) .
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-2-[2-(dimethylamino)ethyl]-6-methoxy-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6/c1-25(2)10-11-26-21(17-12-14(29-3)7-9-18(17)31-5)20-22(27)16-8-6-15(30-4)13-19(16)32-23(20)24(26)28/h6-9,12-13,21H,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNTZTVEQARMEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C2=C(C1=O)OC3=C(C2=O)C=CC(=C3)OC)C4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, which includes 223 derivatives synthesized via analogous methods . Key structural comparisons are outlined below:
Physicochemical Properties
- Lipophilicity : The 2,5,6-trimethoxy substitution increases lipophilicity compared to analogs with fewer methoxy groups (e.g., 3,4,5-trimethoxy derivatives) .
- Solubility: The dimethylaminoethyl side chain enhances water solubility in acidic conditions (via protonation) relative to purely hydrophobic analogs (e.g., 2-hydroxyethyl derivatives) .
- Stability: Electron-donating methoxy groups may improve oxidative stability compared to nitro- or cyano-substituted derivatives .
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